3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid is an organic compound that belongs to the class of pyridinylpiperazines These compounds are characterized by a pyridine ring linked to a piperazine ring, which is further connected to a sulfonyl group and a thiophene-2-carboxylic acid moiety
Preparation Methods
The synthesis of 3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridinylpiperazine intermediate: This step involves the reaction of pyridine with piperazine under suitable conditions to form the pyridinylpiperazine intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with thiophene-2-carboxylic acid: Finally, the sulfonylated intermediate is coupled with thiophene-2-carboxylic acid under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Material Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea: This compound shares a similar pyridinylpiperazine structure but differs in the presence of a thiazolylurea moiety.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also contain a pyridinylpiperazine structure but are modified with different substituents, leading to variations in their biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c18-14(19)13-11(4-10-22-13)23(20,21)17-8-6-16(7-9-17)12-3-1-2-5-15-12/h1-5,10H,6-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZAIVGFJKFDJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=C(SC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.